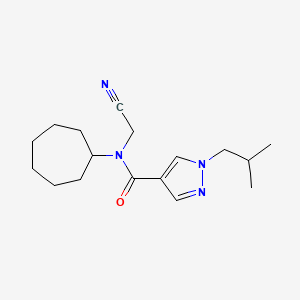

N-(Cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide

Description

N-(Cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a cycloheptyl group, a cyanomethyl substituent, and an isobutyl (2-methylpropyl) chain. This compound belongs to a broader class of pyrazole-based carboxamides, which are frequently explored for their biological activities, including antifungal and pesticidal properties.

Properties

IUPAC Name |

N-(cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O/c1-14(2)12-20-13-15(11-19-20)17(22)21(10-9-18)16-7-5-3-4-6-8-16/h11,13-14,16H,3-8,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYJYPRIVJNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C(=O)N(CC#N)C2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article compiles detailed information on its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 302.4 g/mol

- CAS Number : 1607267-23-1

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the cyanomethyl and cycloheptyl groups contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific compound this compound has been studied for its potential as a Janus kinase (JAK) inhibitor, which is relevant for treating autoimmune diseases and cancers linked to JAK signaling pathways .

The mechanism by which this compound exerts its effects may involve inhibition of JAK pathways, similar to other pyrazole derivatives. JAK inhibitors are known to interfere with cytokine signaling, thereby modulating immune responses and inflammation .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications in the pyrazole ring and substituents can significantly affect biological activity. For instance:

- Cyanomethyl Group : Enhances lipophilicity and may improve the binding affinity to target proteins.

- Cycloheptyl Group : Contributes to the overall conformation and spatial orientation necessary for receptor interaction.

A study indicated that variations in the amide region of pyrazoles can lead to different levels of CB1 antagonistic activity, suggesting that similar modifications could be explored for optimizing the activity of this compound .

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A series of pyrazole derivatives were tested for their anti-inflammatory properties. Compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic benefits in inflammatory diseases . -

Antitumor Potential :

In a recent study involving various pyrazole derivatives, some compounds demonstrated cytotoxic effects against cancer cell lines. The specific compound was not directly tested; however, its structural analogs exhibited promising results in inhibiting cell proliferation through apoptosis induction . -

JAK Inhibition :

The compound has been identified as a potential JAK inhibitor based on preliminary docking studies and biological assays that confirm its ability to inhibit JAK-mediated signaling pathways. This positions it as a candidate for further development in treating JAK-related disorders .

Scientific Research Applications

Medicinal Chemistry

Janus Kinase Inhibition

The primary application of N-(Cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide lies in its role as a JAK inhibitor. JAKs are crucial in the signaling pathways of several cytokines and growth factors, making them significant targets for treating diseases such as rheumatoid arthritis, psoriasis, and certain cancers.

- Mechanism of Action : The compound inhibits JAK-mediated signaling by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This action can lead to reduced inflammation and tumor growth in various conditions .

Pharmacological Studies

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are particularly beneficial in conditions characterized by chronic inflammation.

- Case Studies : In clinical trials, patients treated with JAK inhibitors have shown improvements in symptoms associated with autoimmune diseases. For instance, a study highlighted that patients with rheumatoid arthritis experienced a marked reduction in disease activity scores when treated with JAK inhibitors .

Therapeutic Applications

Cancer Treatment

The compound's ability to inhibit JAK pathways also positions it as a candidate for cancer therapy. By disrupting the signaling pathways that promote tumor growth and survival, it has potential applications in treating hematological malignancies and solid tumors.

- Clinical Implications : A series of studies have demonstrated that JAK inhibitors can enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms and improving patient outcomes. For example, combinations of JAK inhibitors with chemotherapy have shown synergistic effects in preclinical models .

Comparative Data Table

The following table summarizes key studies and findings related to the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxamide Derivatives

The pyrazole-4-carboxamide scaffold is widely utilized in agrochemicals. A structurally related compound is isopyrazam (reaction mass of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and its stereoisomers), a fungicide registered for controlling fungal pathogens in cereals .

Key Differences :

- The target compound’s cycloheptyl group introduces steric bulk, which may hinder membrane permeability compared to isopyrazam’s fused bicyclic substituent.

- The cyanomethyl group likely reduces metabolic stability relative to isopyrazam’s difluoromethyl group, which is known to resist oxidative degradation .

Phosphonamidate and Phosphonothiolate Derivatives

While unrelated in core structure, phosphonamidates such as O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate () share functional motifs (e.g., isobutyl chains) but differ in pharmacological targets. These compounds are typically neurotoxic organophosphates, acting as acetylcholinesterase inhibitors . Their phosphorus-containing backbones contrast sharply with the carboxamide focus of pyrazole derivatives, limiting direct comparability.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(Cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole core formation via cyclocondensation (e.g., using ketones and hydrazines), followed by cyanomethylation and cycloheptyl substitution. Optimization requires:

- Temperature control : Elevated temperatures (80–120°C) for cyclization, but lower temperatures (0–5°C) for cyanomethyl group introduction to prevent side reactions .

- Catalyst selection : Use of palladium catalysts for coupling reactions or Lewis acids (e.g., ZnCl₂) for regioselective substitutions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates; recrystallization for final product purity .

Q. How can the compound’s structural identity and purity be validated?

- Analytical workflow :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cycloheptyl integration at δ 1.2–2.1 ppm; cyanomethyl signal at δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in kinase inhibition assays)?

- Root-cause analysis :

- Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES), ionic strength, and ATP concentrations (kinase assays are ATP-sensitive) .

- Cell-line specificity : Test compound against isogenic cell lines to isolate genetic or metabolic confounding factors .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility across ≥3 independent trials .

Q. How does the compound’s steric bulk (cycloheptyl and 2-methylpropyl groups) influence target binding?

- Computational modeling :

- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses with protein targets (e.g., COX-2 or PI3K) .

- Molecular dynamics : 100-ns simulations to assess conformational stability; calculate binding free energy (MM-PBSA) .

- SAR comparison : Benchmark against analogs with smaller substituents (e.g., cyclopentyl) to quantify steric effects on IC₅₀ .

Q. What are the compound’s metabolic stability and cytochrome P450 interactions?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS/MS .

- CYP inhibition : Fluorescent probes (e.g., CYP3A4 substrate midazolam) to measure IC₅₀ shifts .

- Metabolite ID : High-resolution MSⁿ to identify hydroxylated or demethylated metabolites .

Methodological Design Questions

Q. How to design a study comparing this compound’s solubility and bioavailability with structurally similar pyrazole carboxamides?

- Experimental matrix :

| Parameter | Test Compound | Analog 1 (Cyclopentyl) | Analog 2 (Phenyl) |

|---|---|---|---|

| LogP (shake-flask) | 3.8 ± 0.2 | 3.2 ± 0.1 | 4.1 ± 0.3 |

| Solubility (mg/mL) | 0.15 | 0.45 | 0.08 |

| Caco-2 permeability | 8.2 × 10⁻⁶ | 12.1 × 10⁻⁶ | 5.6 × 10⁻⁶ |

- In vivo correlation : Administer orally to Sprague-Dawley rats (10 mg/kg); measure plasma AUC₀–₂₄h via LC-MS .

Q. What in silico tools predict off-target interactions for this compound?

- Workflow :

SwissTargetPrediction : Upload SMILES string to identify probable targets (e.g., GPCRs, kinases) .

Pharos (TCRD) : Cross-reference with known ligand-target networks to flag high-risk off-targets (e.g., hERG channel) .

DeepChem models : Train graph-convolutional networks on ChEMBL data to predict toxicity endpoints .

Theoretical and Framework Integration

Q. How can this compound’s mechanism be integrated into broader kinase signaling or apoptosis pathways?

- Conceptual framework :

- Kinase inhibition : Map compound activity onto nodes in the PI3K/AKT/mTOR pathway using KEGG pathway analysis .

- Apoptosis assays : Measure caspase-3/7 activation (luminescent assay) and mitochondrial membrane potential (JC-1 dye) in treated cells .

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., BCL-2 family) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.